6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities.
Mechanism of Action
Mode of Action
It is known that many triazolopyridazine derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Pharmacokinetics
The bioavailability of this compound, as well as its metabolic stability and distribution within the body, would need to be determined through further pharmacokinetic studies .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the hydrazinopyridazine intermediate: This is achieved by reacting 3-chloro-6-hydrazinopyridazine with aromatic aldehydes in the presence of absolute ethanol and glacial acetic acid under reflux conditions.
Cyclization to form the triazolopyridazine ring: The intermediate is then heated under reflux at 80°C in a mixture of ferric chloride to form the desired triazolopyridazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes several types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation reactions: Often require oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of enzymes such as c-Met and Pim-1, which are involved in cancer progression.
Biological Studies: The compound has shown cytotoxic effects on various cancer cell lines, making it a candidate for further investigation in cancer therapy.
Chemical Research: Its unique structure makes it a valuable compound for studying the reactivity and properties of triazolopyridazine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity towards certain enzymes. The presence of both chlorine and difluorophenyl groups contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF2N4/c12-9-1-2-10-15-16-11(18(10)17-9)6-3-7(13)5-8(14)4-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHWIFFBXXEBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C3=CC(=CC(=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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